

MI-888: A Technical Guide to p53 Activation

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Compound of Interest		
Compound Name:	MI-888	
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This in-depth technical guide provides a comprehensive overview of **MI-888**, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the core mechanism of action, presents key preclinical data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity.

Core Mechanism of Action: Restoring p53 Tumor Suppressor Function

MI-888 is a spirooxindole analog designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2, which binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[1] MI-888 competitively binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction.[1][2] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes. The activation of the p53 pathway ultimately results in cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells harboring wild-type p53.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **MI-888** in preclinical studies.



Table 1: In Vitro Activity of MI-888

Parameter	Value	Cell Line/System	Reference
MDM2 Binding Affinity (Ki)	0.44 nM	Biochemical Assay	[1][2][3][4][5]
Cell Growth Inhibition (IC50)	92 nM	HCT-116 p53+/+ (colon cancer)	[1][5]
Cell Growth Inhibition (IC50)	>10 µM	HCT-116 p53-/- (colon cancer)	[1][5]

Table 2: Oral Pharmacokinetic Parameters of MI-888 in Sprague Dawley Rats

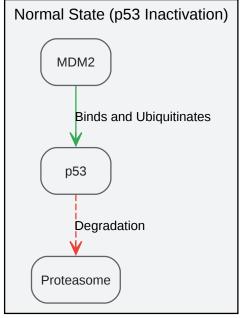
Parameter	Value (for Compound 9, MI-888)
Dose (mg/kg)	50
Cmax (ng/mL)	1245 ± 211
Tmax (h)	4.0 ± 2.0
AUC0-24h (h*ng/mL)	13426 ± 1667
T1/2 (h)	5.2 ± 0.6
Bioavailability (%)	35

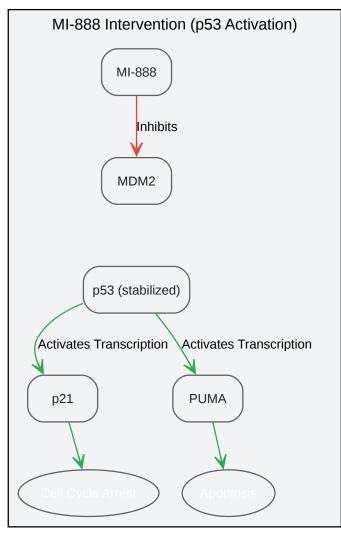
Data extracted from Zhao et al., 2013.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the **MI-888** mechanism and evaluation methods are provided below using Graphviz.

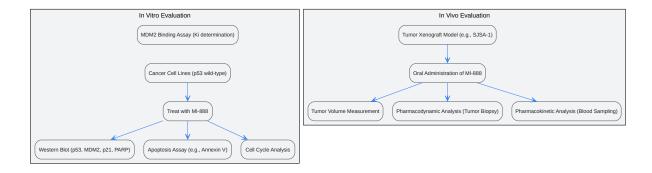






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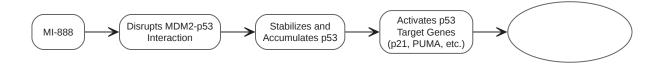
Caption: MI-888 mediated activation of the p53 pathway.





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Caption: General experimental workflow for MI-888 evaluation.



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